

# Technical Guide: 3-Amino-5-bromopyridine-2-carboxamide

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## Compound of Interest

Compound Name: 3-Amino-5-bromopyridine-2-carboxamide

Cat. No.: B112891

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **3-Amino-5-bromopyridine-2-carboxamide**, including its chemical properties, synthesis protocols, and potential biological significance based on structurally related compounds.

## Nomenclature and Chemical Properties

The compound with the structure **3-Amino-5-bromopyridine-2-carboxamide** is correctly named according to IUPAC nomenclature. It is also known by its synonym, 3-Amino-5-bromopicolinamide<sup>[1]</sup>.

Table 1: Chemical Identifiers and Properties

Property	Value	Source
IUPAC Name	<b>3-Amino-5-bromopyridine-2-carboxamide</b>	<a href="#">[1]</a>
Synonym	3-Amino-5-bromopicolinamide	<a href="#">[1]</a>
CAS Number	669066-89-1	<a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>6</sub> BrN <sub>3</sub> O	N/A
Molecular Weight	216.04 g/mol	N/A

| Appearance | Light yellow solid | [\[2\]](#) |

Note: Molecular Formula and Weight are calculated based on the structure.

## Experimental Protocols

Protocol 1: Synthesis of **3-Amino-5-bromopyridine-2-carboxamide**[\[1\]](#)

This protocol details the synthesis via reduction of a nitro group.

Materials:

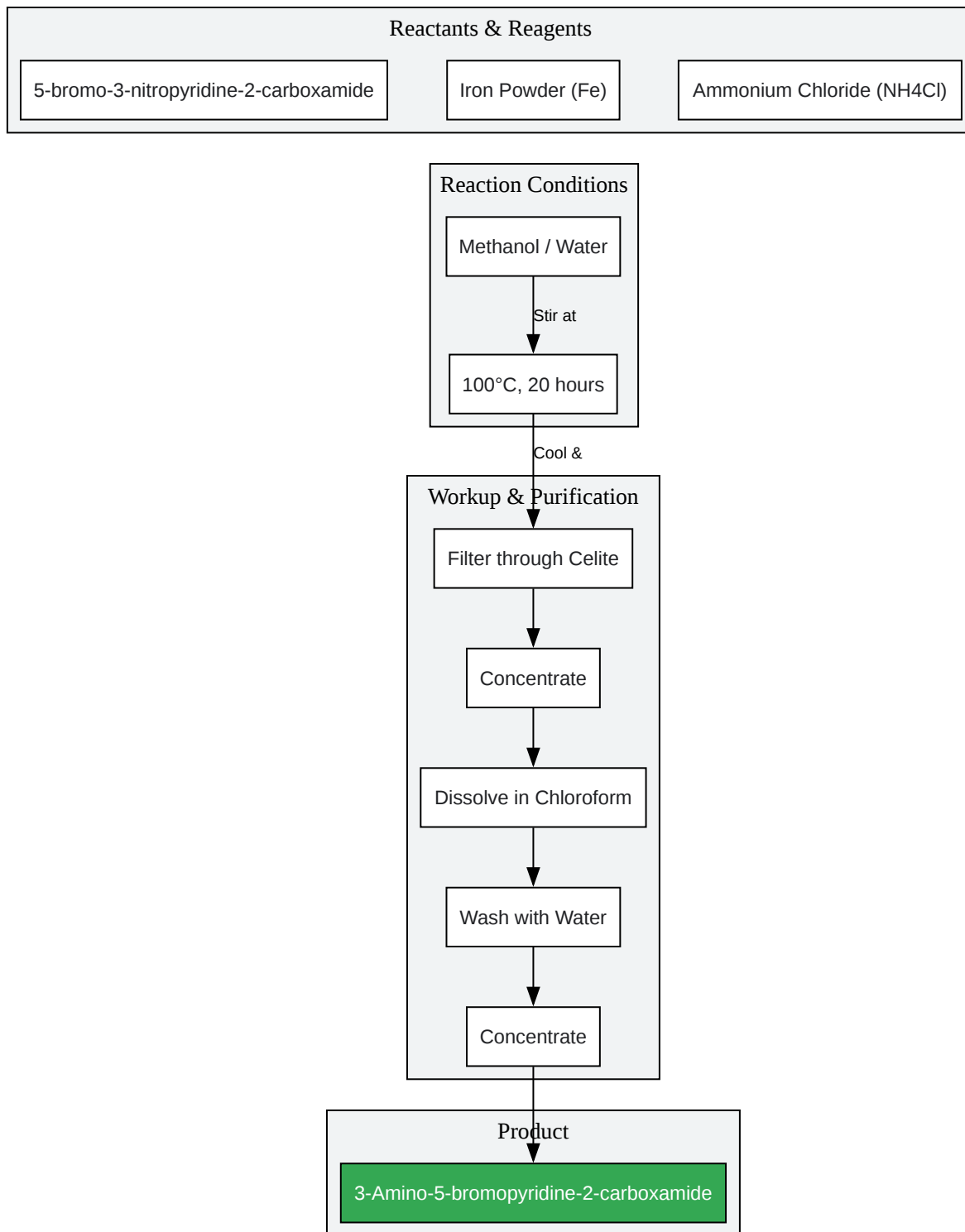
- 5-bromo-3-nitropyridine-2-carboxamide (400 mg, 1.63 mmol)
- Ammonium chloride (435 mg, 8.15 mmol)
- Iron powder (273 mg, 4.89 mmol)
- Methanol (6 mL)
- Water (3 mL)
- Chloroform
- Diatomaceous earth

Procedure:

- Suspend 5-bromo-3-nitropyridine-2-carboxamide, ammonium chloride, and iron powder in a solvent mixture of methanol and water.
- Stir the reaction mixture at 100°C for 20 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Filter the suspension through diatomaceous earth and wash the filter cake with methanol.
- Combine the filtrates and concentrate under reduced pressure.
- Dissolve the resulting residue in chloroform.
- Wash the organic layer with water.
- Separate the organic layer and concentrate it under reduced pressure to yield the final product.

Results:

- Yield: 246 mg (70%)[\[1\]](#)



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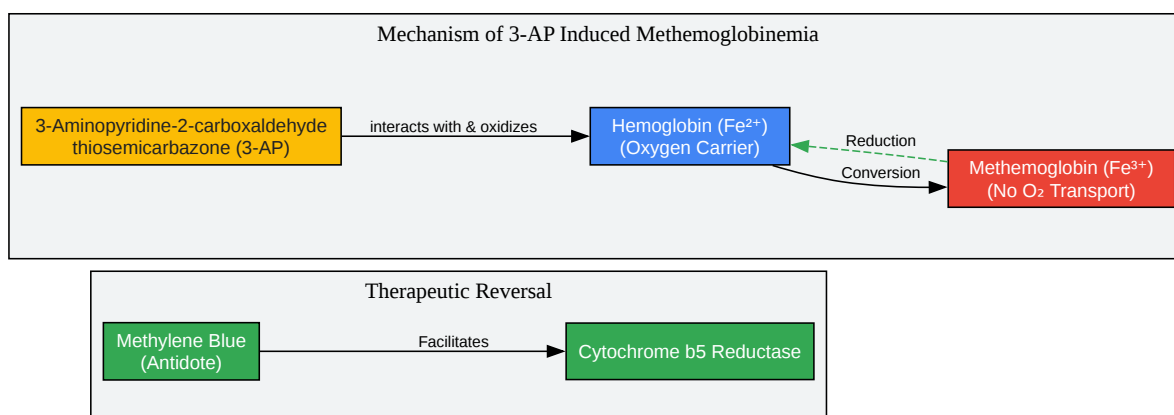
Workflow for the synthesis of **3-Amino-5-bromopyridine-2-carboxamide**.

## Potential Biological Activity and Signaling Pathways

While specific biological data for **3-Amino-5-bromopyridine-2-carboxamide** is not extensively published, the activity of structurally similar compounds provides insight into its potential applications. Pyridine carboxamide derivatives are recognized as important scaffolds in drug discovery, notably as inhibitors of various enzymes.

### 3.1. Inhibition of Ribonucleotide Reductase and Methemoglobinemia

A closely related compound, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP), is an inhibitor of ribonucleotide reductase (RNR)[3]. It functions by disrupting an iron-stabilized radical in the RNR subunits. However, this interaction with iron is not limited to RNR. 3-AP can also interact with the ferrous iron ( $\text{Fe}^{2+}$ ) in hemoglobin, oxidizing it to ferric iron ( $\text{Fe}^{3+}$ ). This converts hemoglobin to methemoglobin, which is incapable of transporting oxygen, leading to a condition known as methemoglobinemia[3]. The management of this side effect involves methylene blue, which facilitates the reduction of methemoglobin back to functional hemoglobin[3].

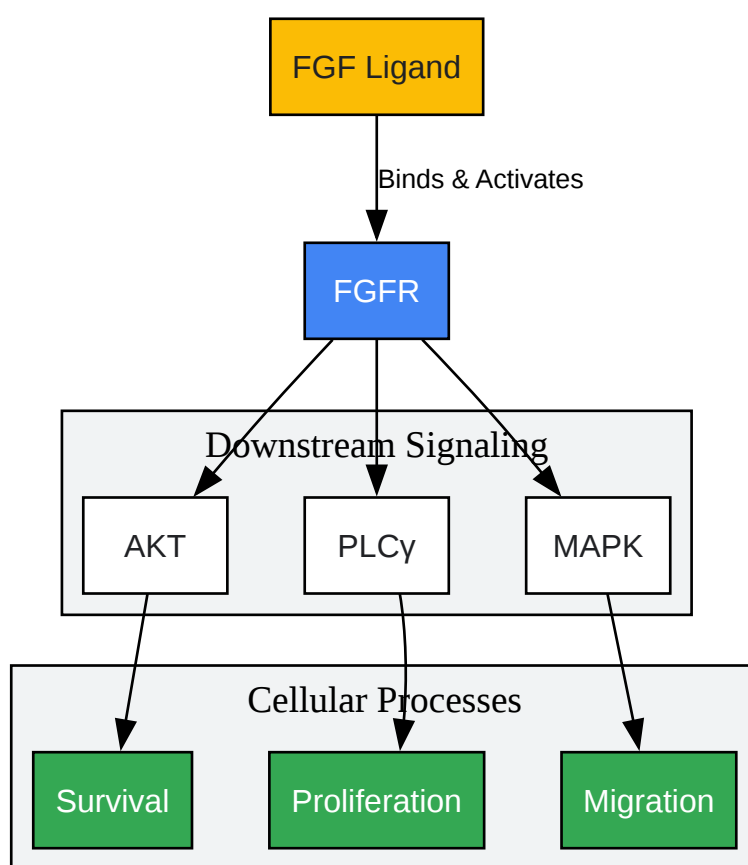


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## Pathway of 3-AP induced methemoglobinemia and its reversal.

## 3.2. Potential as FGFR Inhibitors

Other related heterocyclic carboxamides have been investigated as potent enzyme inhibitors. For instance, a series of 3-amino-pyrazine-2-carboxamide derivatives were designed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs)[4]. FGFRs are crucial targets in cancer therapy, and their signaling cascade involves key pathways like MAPK, AKT, and PLCy. Aberrant FGFR signaling is linked to various malignancies[4]. The pyridine-2-carboxamide scaffold could similarly be explored for activity against such kinase targets.



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Simplified FGFR signaling pathway, a potential target for related compounds.

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## References

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- 3. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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